1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester,(3R,4R)-rel- 1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester,(3R,4R)-rel-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16531647
InChI: InChI=1S/2C13H16FNO3/c2*14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h2*1-5,11-12,16H,6-9H2/t2*11-,12-/m10/s1
SMILES:
Molecular Formula: C26H32F2N2O6
Molecular Weight: 506.5 g/mol

1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester,(3R,4R)-rel-

CAS No.:

Cat. No.: VC16531647

Molecular Formula: C26H32F2N2O6

Molecular Weight: 506.5 g/mol

* For research use only. Not for human or veterinary use.

1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester,(3R,4R)-rel- -

Specification

Molecular Formula C26H32F2N2O6
Molecular Weight 506.5 g/mol
IUPAC Name benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate;benzyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Standard InChI InChI=1S/2C13H16FNO3/c2*14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h2*1-5,11-12,16H,6-9H2/t2*11-,12-/m10/s1
Standard InChI Key PUZDZDCDIGMZOZ-CMFFWLDZSA-N
Isomeric SMILES C1CN(C[C@H]([C@@H]1O)F)C(=O)OCC2=CC=CC=C2.C1CN(C[C@@H]([C@H]1O)F)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2.C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Chemical Identity

1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester,(3R,4R)-rel- (IUPAC name: benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate; benzyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate) is a racemic mixture of two enantiomers. The compound’s molecular formula is C26H32F2N2O6, with a molecular weight of 506.5 g/mol . This conflicts with the PubChem-reported formula (C26H32F2N2O), likely due to a typographical error, as the calculated molecular weight aligns with the dimeric form of the monomeric unit (C13H16FNO3) .

Table 1: Key Chemical Properties

PropertyValueSource
CAS NumberNot assigned
Molecular FormulaC26H32F2N2O6
Molecular Weight506.5 g/mol
SMILESC1CN(CC@HF)C(=O)OCC2=CC=CC=C2.C1CN(CC@@HF)C(=O)OCC2=CC=CC=C2
Chiral Centers3R,4R and 3S,4S

The compound features a piperidine ring with fluorine (-F) and hydroxyl (-OH) groups at positions 3 and 4, respectively, and a benzyl ester (-OCC6H5) at the 1-position. The stereochemistry is critical for its biochemical interactions, as enantiomers often exhibit divergent pharmacological profiles .

Synthesis and Reaction Pathways

The synthesis of this compound involves multi-step organic transformations, leveraging strategies common to piperidine derivatives. A plausible route, inferred from analogous syntheses , includes:

  • Piperidine Functionalization: Starting with piperidine-1-carboxylic acid , selective fluorination and hydroxylation are achieved via electrophilic substitution or directed ortho-metalation.

  • Protection-Deprotection Strategy: The hydroxyl group is protected (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during esterification .

  • Esterification: Reaction with benzyl chloride in the presence of a base (e.g., triethylamine) yields the benzyl ester .

  • Resolution of Enantiomers: Chiral chromatography or enzymatic resolution separates the (3R,4R) and (3S,4S) enantiomers .

Table 2: Synthetic Intermediates and Reagents

StepIntermediate/ReagentRole
1Piperidine-1-carboxylic acidBackbone formation
2Selectfluor®Fluorinating agent
3Benzyl chlorideEsterification reagent

Challenges include regioselective fluorination and maintaining stereochemical integrity during hydroxylation. Modern catalytic asymmetric methods could improve enantiomeric excess .

Spectroscopic Characterization

Structural confirmation relies on spectroscopic techniques:

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 4.5–5.0 ppm (benzyl CH2), δ 3.5–4.0 ppm (piperidine CH-F), and δ 1.5–2.5 ppm (piperidine backbone) .

    • ¹³C NMR: Peaks at ~170 ppm (ester carbonyl), 90–100 ppm (C-F), and 60–70 ppm (C-OH) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 506.5 [M+H]⁺ .

  • IR Spectroscopy: Bands at 1740 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H stretch) .

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